molecular formula C7H8F2O B2402791 2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 2375260-67-4

2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B2402791
CAS No.: 2375260-67-4
M. Wt: 146.137
InChI Key: UHCMIEIYYCDFCG-UHFFFAOYSA-N
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Description

2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde is a chemical compound with the CAS Number: 2375260-67-4 . It has a molecular weight of 146.14 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H8F2O/c8-7(9)2-1-4-5(3-10)6(4)7/h3-6H,1-2H2 .


Molecular Structure Analysis

The InChI key for this compound is UHCMIEIYYCDFCG-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Modifications

2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde is utilized in various chemical synthesis processes. For instance, its derivative, 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde, is produced through a domino Michael/α-alkylation reaction catalyzed by DL-proline, demonstrating its potential in creating novel compounds with good yields and diastereoselectivities (Risi et al., 2013). Additionally, this compound is a key starting material in the practical synthesis of vitamin D3 analogues, showcasing its significance in medicinal chemistry (Wu et al., 2001).

Chemical Properties and Reactions

The compound exhibits interesting chemical properties, such as isomerization and rearrangement in bicyclic systems. For example, its aminals undergo acid-catalyzed isomerization to different forms, which can further convert into various structures through high-temperature treatments (Rey & Dreiding, 1974). Moreover, its derivatives, like 6,6-difluorobicyclo[3.1.0]hex-2-enes, are studied for their thermal, dehydrofluorinative aromatization reactions, revealing diverse reaction mechanisms depending on the specific derivative and reaction conditions (Dolbier et al., 1992).

Application in Organic Synthesis

Its use in organic synthesis is also noteworthy. It serves as a precursor in the synthesis of various organic compounds, like substituted bicyclo[3.2.1]octa‐2,6‐dienes, through processes such as Knoevenagel condensation (Klumpp et al., 2010). This indicates its versatility in creating complex organic structures.

Stereospecific Synthesis

The compound is involved in stereospecific synthesis processes. For instance, its derivatives are used in the stereospecific ring-contraction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols, which leads to the formation of distinct bicyclic aldehydes (Brook & Duke, 1973). This highlights its role in producing stereochemically precise compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid hazards .

Properties

IUPAC Name

2,2-difluorobicyclo[3.1.0]hexane-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)2-1-4-5(3-10)6(4)7/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCMIEIYYCDFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C2C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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